3-(Triméthylsilyl)pyridine

Vue d'ensemble

Description

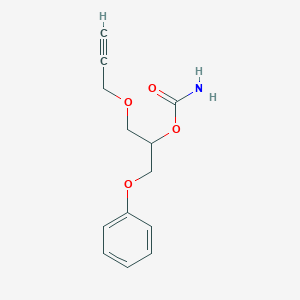

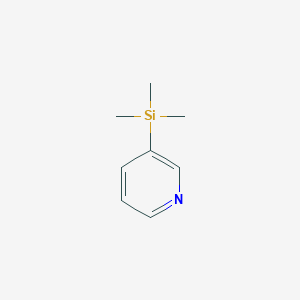

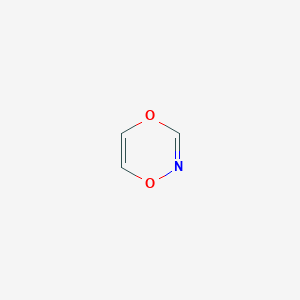

3-(Trimethylsilyl)pyridine is a chemical compound that is part of a broader class of silylated pyridines. These compounds are characterized by the presence of a trimethylsilyl group attached to the nitrogen-containing aromatic ring of pyridine. This modification often imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)pyridine and related compounds can be achieved through various methods. For instance, the reductive disilylation of pyridine derivatives can afford 1,4-disilyl-1,4-dihydropyridines, which upon further reactions can lead to silylated pyridines . Additionally, the use of (trimethylsilylmethyl)amines in combination with formaldehyde and an alcohol can lead to the formation of pyrrolidine derivatives, which are structurally related to the silylpyridines . These methods highlight the versatility and the synthetic utility of trimethylsilyl groups in constructing complex nitrogen-containing structures.

Molecular Structure Analysis

The molecular structure of silylated pyridines can be quite complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, (6-trimethylsilylpyridine-2-selenolato)silver(I), has been determined, revealing a distorted octahedral geometry around the silver atoms . Such detailed structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Silylated pyridines undergo a variety of chemical reactions. For instance, 2-trimethylsilylpyridine reacts with water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . The solvolysis of these compounds is influenced by the solvent and the position of the silyl group on the pyridine ring. Furthermore, the reaction of 2-(trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes, which exhibit dynamic behavior in their nuclear magnetic resonance (NMR) spectra . These reactions demonstrate the reactivity of the silicon atom in the trimethylsilyl group when attached to a pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trimethylsilyl)pyridine are influenced by the trimethylsilyl group. The presence of this group can affect the compound's solubility, boiling point, and stability. For example, the solvolysis of 2-trimethylsilylpyridine by alcohols and water is indicative of its reactivity and the influence of the silyl group on the rate of reaction . The steric and electronic effects of the trimethylsilyl group also play a role in the stability and reactivity of the resulting complexes and reaction intermediates .

Applications De Recherche Scientifique

Synthèse organique

3-(Triméthylsilyl)pyridine : est un réactif polyvalent en synthèse organique, en particulier dans la construction de dérivés de pyridine complexes. Il sert d'agent silylant qui peut introduire le groupe triméthylsilyle (TMS) dans les molécules organiques, qui peuvent ensuite être utilisées comme intermédiaires pour d'autres transformations chimiques .

Recherche pharmaceutique

En recherche pharmaceutique, 3-(Trimethylsilyl)pyridine est utilisé pour synthétiser des dérivés de pyrimidine, qui sont des structures de base de nombreux médicaments. Ces dérivés présentent une large gamme d'activités biologiques, notamment des propriétés anti-inflammatoires, antimicrobiennes et antitumorales .

Safety and Hazards

Mécanisme D'action

Target of Action

3-(Trimethylsilyl)pyridine is a pyridine derivative

Mode of Action

The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of 3-(Trimethylsilyl)pyridine with its targets.

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .

Propriétés

IUPAC Name |

trimethyl(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPHQCNRCUBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474571 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17379-37-2 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?

A1: 3-(Trimethylsilyl)pyridine acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.

Q2: How does 3-(Trimethylsilyl)pyridine behave as a ligand in coordination chemistry?

A2: 3-(Trimethylsilyl)pyridine, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.

Q3: Can you provide examples of metal complexes synthesized using 3-(Trimethylsilyl)pyridine and its derivatives?

A3: Several rhenium thiolate complexes have been synthesized using 3-(Trimethylsilyl)pyridine and its derivatives. [] Some examples include:

- [ReO(C8H12NSiS)3]: This complex features three 3-(Trimethylsilyl)pyridine-2-thiolate ligands coordinated to a rhenium oxo center. []

- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []

Q4: What are the analytical techniques used to characterize 3-(Trimethylsilyl)pyridine and its metal complexes?

A4: Various spectroscopic and analytical techniques are employed to characterize 3-(Trimethylsilyl)pyridine and its metal complexes. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []

- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []

- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)